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Compound of Interest

2-(4-Fluorophenyl)-2-
Compound Name:
methylpropanoic acid

cat. No.: B1319652

An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-methylpropanoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)-2-
methylpropanoic acid (CAS No: 93748-19-7), a fluorinated carboxylic acid derivative of
significant interest to the chemical and pharmaceutical research communities. The document
elucidates the molecule's core structural features, physicochemical properties, and its strategic
importance as a synthetic intermediate. We present a detailed, representative synthetic
protocol, grounded in established organic chemistry principles, and discuss the anticipated
spectroscopic profile essential for its characterization. Furthermore, this guide explores the
compound's applications in medicinal chemistry and drug development, contextualized by the
role of its key structural motifs—the para-fluorophenyl group and the gem-dimethylpropanoic
acid moiety—in modern pharmacophores. Safety, handling, and storage protocols are also
outlined to ensure its proper use in a laboratory setting. This document is intended for
researchers, chemists, and drug development professionals seeking a thorough technical
understanding of this valuable building block.

Chemical Identity and Physicochemical Properties
Nomenclature and Identifiers

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1319652?utm_src=pdf-interest
https://www.benchchem.com/product/b1319652?utm_src=pdf-body
https://www.benchchem.com/product/b1319652?utm_src=pdf-body
https://www.benchchem.com/product/b1319652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The unambiguous identification of a chemical entity is foundational for research, procurement,

and regulatory compliance. The key identifiers for 2-(4-Fluorophenyl)-2-methylpropanoic

acid are summarized below.

Identifier Value Source
2-(4-fluorophenyl)-2-

IUPAC Name ( P .y) _ N/A
methylpropanoic acid

CAS Number 93748-19-7 [1]

Molecular Formula C10H11FO2 [1]

Molecular Weight 182.19 g/mol [1]

: CC(C)

Canonical SMILES N/A
(C1=CC=C(C=C1)F)C(=0)0O
SGHODAPFPDHCPB-

InChl Key N/A

UHFFFAOYSA-N

Structural Analysis

The structure of 2-(4-Fluorophenyl)-2-methylpropanoic acid incorporates three key

functional components that define its chemical behavior and utility:

e Para-Fluorophenyl Group: The fluorine atom at the para-position of the phenyl ring

significantly influences the molecule's electronic properties. Fluorine's high electronegativity

imparts a dipole moment and can alter the acidity of the carboxylic acid group. In a drug

development context, fluorine substitution is a well-established strategy to enhance

metabolic stability by blocking sites of oxidative metabolism and to improve binding affinity

with biological targets through favorable electrostatic interactions.[2]

e Quaternary a-Carbon: The carboxylic acid is attached to a quaternary carbon, substituted

with two methyl groups (a gem-dimethyl group). This steric hindrance can influence the

reactivity of the adjacent carboxyl group and provides a specific three-dimensional

architecture, which can be crucial for molecular recognition in biological systems.
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o Carboxylic Acid Moiety: This functional group serves as a proton donor, a hydrogen bond
acceptor/donor, and a synthetic handle for further chemical transformations, such as
esterification or amidation, to generate diverse derivatives.

Figure 1: Chemical structure of 2-(4-Fluorophenyl)-2-methylpropanoic acid.

Physicochemical Properties

The physical properties of the compound are critical for determining appropriate handling,
storage, and reaction conditions.

Property Value Source
Appearance White to off-white solid [1]
Boiling Point 268.8 £ 15.0 °C (Predicted) [1]
Density 1.175 + 0.06 g/cm3 (Predicted) [1]
pKa 4.36 £ 0.10 (Predicted) [1]

2-8°C, sealed in a dry
Recommended Storage ) [1]
environment

Synthesis and Purification

While multiple proprietary methods may exist, a robust and logical synthesis for 2-(4-
Fluorophenyl)-2-methylpropanoic acid can be designed from commercially available starting
materials. The following protocol is a representative example based on well-established
transformations in organic chemistry, specifically the alkylation of a benzylic position followed
by nitrile hydrolysis.

Retrosynthetic Analysis & Rationale

A logical retrosynthetic disconnection breaks the Ca-C(O)OH bond, pointing to 2-(4-
fluorophenyl)-2-methylpropanenitrile as the immediate precursor. This nitrile can be
synthesized via the exhaustive methylation of 4-fluorophenylacetonitrile. This approach is
advantageous as it utilizes the acidity of the benzylic protons in the starting material for
straightforward alkylation.
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Representative Synthetic Protocol

Causality Behind Experimental Choices:

Base Selection (NaH): Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for
deprotonating the benzylic position of the nitrile without competing side reactions like
addition to the nitrile group.

Alkylating Agent (CHsl): Methyl iodide is a highly reactive and effective methylating agent.
Using a slight excess ensures the reaction proceeds to completion for both methylation
steps.

Solvent (THF): Anhydrous tetrahydrofuran (THF) is an appropriate polar aprotic solvent that
dissolves the reactants and intermediates without interfering with the strong base.

Hydrolysis Conditions (NaOH/H2S0a4): Strong basic hydrolysis followed by acidification is a
standard, high-yielding method for converting sterically hindered nitriles to carboxylic acids.
The elevated temperature is necessary to drive the hydrolysis of the intermediate amide to
completion.

Step 1: Synthesis of 2-(4-fluorophenyl)-2-methylpropanenitrile

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux
condenser, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes).

Cool the flask to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in
mineral oil, 2.2 equivalents) portion-wise.

Slowly add a solution of 4-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF (2
volumes) to the suspension via a dropping funnel over 30 minutes.

Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution
ceases.

Cool the mixture back to 0°C and add methyl iodide (CHsl, 2.5 equivalents) dropwise.

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours,
monitoring by TLC or GC-MS for the disappearance of starting material and the mono-
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methylated intermediate.

o Upon completion, cool the reaction to 0°C and cautiously quench by the slow addition of
saturated aqueous ammonium chloride (NH4Cl) solution.

o Extract the product with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash
with brine, dry over anhydrous sodium sulfate (NazS0Oa4), filter, and concentrate under
reduced pressure to yield the crude nitrile product, which can be purified by vacuum
distillation or column chromatography.

Step 2: Hydrolysis to 2-(4-Fluorophenyl)-2-methylpropanoic acid

 In a round-bottom flask, combine the crude 2-(4-fluorophenyl)-2-methylpropanenitrile (1.0
equivalent) with a 6 M aqueous sodium hydroxide (NaOH) solution (10 volumes).

o Heat the biphasic mixture to reflux (approx. 100-110°C) with vigorous stirring for 12-24
hours. The reaction can be monitored by TLC for the disappearance of the nitrile.

o Cool the reaction mixture to room temperature. Wash the aqueous solution with diethyl ether
or toluene to remove any unreacted nitrile or non-acidic impurities.

e Cool the agueous layer to 0°C in an ice bath and acidify to pH 1-2 by the slow addition of
concentrated sulfuric acid (H2S0Oa4) or hydrochloric acid (HCI).

o A white precipitate of the carboxylic acid product should form. Collect the solid by vacuum
filtration.

o Wash the filter cake with cold deionized water to remove residual inorganic salts.

e Dry the solid under vacuum to afford the final product. Further purification can be achieved
by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Workflow Diagram
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Figure 2: Representative synthetic workflow for the target compound.

Spectroscopic Profile (Anticipated)

Full characterization is essential for structure verification. Based on the molecular structure, the
following spectral data can be predicted.
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e 'H NMR Spectroscopy:
o ~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (this peak may be broad).

o ~7.4-7.5 ppm (multiplet, 2H): Aromatic protons ortho to the C-C bond, appearing as a
triplet or doublet of doublets due to coupling with both the adjacent aromatic protons and
the fluorine atom.

o ~7.0-7.1 ppm (multiplet, 2H): Aromatic protons ortho to the fluorine atom, appearing as a
triplet or doublet of doublets.

o ~1.6 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the
quaternary a-carbon. The singlet multiplicity is due to the absence of adjacent protons.

e 13C NMR Spectroscopy:
o ~180-185 ppm: The carbonyl carbon of the carboxylic acid.

o ~160-165 ppm (doublet): The aromatic carbon directly bonded to the fluorine atom,
showing a large one-bond C-F coupling constant.

o ~135-140 ppm: The ipso-carbon of the aromatic ring attached to the propanoic acid
moiety.

o ~128-130 ppm (doublet): The aromatic carbons ortho to the fluorine atom, showing C-F
coupling.

o ~115-117 ppm (doublet): The aromatic carbons meta to the fluorine atom, showing C-F
coupling.

o ~45-50 ppm: The quaternary a-carbon.
o ~25 ppm: The two equivalent methyl carbons.
e Mass Spectrometry (El):

o M+ at m/z = 182.19: The molecular ion peak.
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o m/z = 137: Fragment corresponding to the loss of the carboxyl group (-COOH).

o m/z = 109: Fragment corresponding to the fluorotropylium ion or related structures.

e Infrared (IR) Spectroscopy:
o 2500-3300 cm~? (broad): O-H stretching of the carboxylic acid dimer.
o ~1700 cm~1 (strong): C=0 stretching of the carbonyl group.

o ~1220 cm~1 (strong): C-F stretching vibration.

Applications in Research and Drug Development

2-(4-Fluorophenyl)-2-methylpropanoic acid is not an end-product therapeutic but rather a
specialized building block whose value lies in its unique combination of structural motifs.

Role as a Synthetic Building Block

The compound serves as a precursor for more complex molecules. The carboxylic acid
functional group is readily converted into esters, amides, acid chlorides, or reduced to alcohols,
providing access to a wide array of derivatives. Its primary utility is in introducing the 2-(4-
fluorophenyl)-2-methylpropyl moiety into a target structure.

Relevance to Medicinal Chemistry

The structure of this compound is highly relevant to pharmaceutical design:

o NSAID Analogs: The a-arylpropanoic acid scaffold is the hallmark of the "profen” class of
non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and flurbiprofen.[3][4]
This compound could be used in the synthesis of novel analogs to explore structure-activity
relationships (SAR) for targets like cyclooxygenase (COX) enzymes.[5]

o Fibrate Analogs: The core structure shares similarities with fenofibric acid, the active
metabolite of the lipid-lowering drug fenofibrate.[6][7] Researchers may use it to synthesize
new peroxisome proliferator-activated receptor (PPAR) agonists.
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o Metabolic Stability: As previously noted, the para-fluoro substituent is a key feature for
enhancing drug-like properties.[2] By providing this motif pre-installed, the compound
simplifies the synthesis of metabolically robust drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. A specific Safety
Data Sheet (SDS) for the compound from the supplier must be consulted before use.

e General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.
Avoid formation of dust and aerosols.[8][9] Avoid contact with skin, eyes, and clothing.[10]

e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with
side shields or goggles, a lab coat, and chemical-resistant gloves (e.qg., nitrile).[11]

» GHS Hazard Classification (Anticipated): Based on structurally similar compounds, it may be
classified as follows. This is a general guide and not a substitute for a formal SDS.

Hazard Classification Precautionary Statements
Skin Irritation Category 2 H315: Causes skin irritation.
o H319: Causes serious eye
Eye Irritation Category 2A o
irritation.
Acute Toxicity (Oral) Category 4 H302: Harmful if swallowed.
H335: May cause respiratory
STOT SE Category 3

irritation.

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The
recommended storage temperature is between 2°C and 8°C.[1]

Conclusion

2-(4-Fluorophenyl)-2-methylpropanoic acid is a valuable and specialized chemical
intermediate with significant potential in the fields of organic synthesis and medicinal chemistry.
Its structure, which combines a metabolically robust fluorophenyl ring with a sterically defined
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gem-dimethylpropanoic acid side chain, makes it an attractive building block for the discovery
of novel therapeutics, particularly in the areas of anti-inflammatory and metabolic diseases. A
thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is
crucial for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-(4-Fluorophenyl)-2-methylpropanoic acid | 93748-19-7 [chemicalbook.com]

2. nbinno.com [nbinno.com]

3. 2-[4-(2-METHYLPROPYL)PHENYL]JPROPANOIC ACID | CAS 15687-27-1 [matrix-fine-
chemicals.com]

o 4. researchgate.net [researchgate.net]

e 5. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-
oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low
membrane permeabilizing and gastric lesion-producing activities - PubMed
[pubmed.ncbi.nim.nih.gov]

o 6. researchgate.net [researchgate.net]

o 7. Afacile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic
acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

» 8. angenechemical.com [angenechemical.com]
e 9. synquestlabs.com [synquestlabs.com]

e 10. sds.diversey.com [sds.diversey.com]

e 11. fishersci.com [fishersci.com]

 To cite this document: BenchChem. [2-(4-Fluorophenyl)-2-methylpropanoic acid structure
and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1319652#2-4-fluorophenyl-2-methylpropanoic-acid-
structure-and-formula]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1319652?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62480350.htm
https://www.nbinno.com/article/pharmaceutical-intermediates/significance-of-fluorinated-compounds-drug-development-2-2-2-fluorophenyl-2-oxoethyl-propanedinitrile
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm15687271
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/default/mm15687271
https://www.researchgate.net/figure/Chemical-structure-of-RS-2-4-2-methylpropylphenylpropanoic-acid-ibuprofen_fig1_51800255
https://pubmed.ncbi.nlm.nih.gov/20954731/
https://pubmed.ncbi.nlm.nih.gov/20954731/
https://pubmed.ncbi.nlm.nih.gov/20954731/
https://pubmed.ncbi.nlm.nih.gov/20954731/
https://www.researchgate.net/publication/376794650_A_facile_synthesis_of_2-4-4-chlorophenylhydroxymethyl_phenoxy-2-methylpropanoic_acid_Metabolite_of_anti-hyperlipidemic_drug_Fenofibrate
https://pmc.ncbi.nlm.nih.gov/articles/PMC11290303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11290303/
http://angenechemical.com/sds/3865-15-4.pdf
https://synquestlabs.com/Home/DownloadPDF?location=msds&fileName=2600%2F2603-3-24.pdf
https://sds.diversey.com/DirectDocumentDownloader/Document?prd=MS1004082~~PDF~~MTR~~GB02~~BE~~
https://www.fishersci.com/store/msds?partNumber=AC375610050&productDescription=3-%284-FLUOROPHENYL%29PROPIO+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b1319652#2-4-fluorophenyl-2-methylpropanoic-acid-structure-and-formula
https://www.benchchem.com/product/b1319652#2-4-fluorophenyl-2-methylpropanoic-acid-structure-and-formula
https://www.benchchem.com/product/b1319652#2-4-fluorophenyl-2-methylpropanoic-acid-structure-and-formula
https://www.benchchem.com/product/b1319652#2-4-fluorophenyl-2-methylpropanoic-acid-structure-and-formula
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1319652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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